molecular formula C14H20N2O2 B564633 Pindolol-d7 CAS No. 1185031-19-9

Pindolol-d7

Cat. No.: B564633
CAS No.: 1185031-19-9
M. Wt: 255.369
InChI Key: JZQKKSLKJUAGIC-SVMCCORHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pindolol-d7: is a deuterated form of pindolol, a non-selective beta-adrenergic receptor antagonist. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies. Pindolol itself is used primarily in the treatment of hypertension and angina pectoris.

Scientific Research Applications

Chemistry: Pindolol-d7 is used in chemical research to study reaction mechanisms and kinetics. The presence of deuterium atoms can provide insights into the pathways and intermediates involved in chemical reactions.

Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme interactions. The deuterium atoms can help trace the metabolic fate of the compound in biological systems.

Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of pindolol. It helps in determining the bioavailability and half-life of the drug in the body.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drug formulations. It serves as a reference standard in quality control and analytical testing.

Mechanism of Action

Target of Action

Pindolol-d7, a deuterium labeled form of Pindolol , primarily targets beta-adrenergic receptors . These receptors are found in various tissues throughout the body but are particularly concentrated in the heart and blood vessels. Pindolol is a non-selective beta blocker , meaning it blocks both beta-1 and beta-2 adrenergic receptors . It also functions as a weak partial antagonist of the serotonin 5-HT1A receptor .

Mode of Action

Pindolol’s interaction with its targets results in several physiological changes. By blocking beta-1 adrenergic receptors in the heart, it leads to a decrease in heart rate and blood pressure . Additionally, by blocking beta-1 receptors in the juxtaglomerular apparatus (a part of the kidney), Pindolol inhibits the release of renin, which in turn inhibits the release of angiotensin II and aldosterone . As a weak partial antagonist of the serotonin 5-HT1A receptor, Pindolol preferentially blocks inhibitory 5-HT1A autoreceptors .

Biochemical Pathways

The inhibition of renin release by Pindolol affects the renin-angiotensin-aldosterone system (RAAS) , a major biochemical pathway involved in blood pressure regulation . Reduced levels of angiotensin II lead to a decrease in vasoconstriction and aldosterone secretion, resulting in lower blood pressure . The blocking of 5-HT1A receptors can affect serotonin signaling, which is involved in mood regulation .

Pharmacokinetics

Pindolol is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 1-2 hours . Its bioavailability ranges from 50% to 95% . The drug is metabolized in the liver and has an elimination half-life of 3-4 hours . It is excreted through the kidneys .

Result of Action

The primary result of Pindolol’s action is a significant reduction in blood pressure and heart rate . This makes it effective in the management of hypertension . Additionally, due to its interaction with serotonin receptors, Pindolol has been researched as an add-on therapy to various antidepressants in the treatment of depression .

Action Environment

The action, efficacy, and stability of Pindolol can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions. Furthermore, individual patient factors such as age, ethnicity, comorbidities, and cardiovascular risk can influence the drug’s action . It’s also worth noting that abrupt withdrawal of Pindolol may lead to an exacerbation of symptoms of hyperthyroidism, including thyroid storm .

Future Directions

Pindolol is commonly prescribed in the treatment of hypertension, angina pectoris, cardiac arrhythmias, and glaucoma . Future research may explore its potential applications in other areas of medicine, as well as the development of new synthesis methods and the study of its behavior in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pindolol-d7 involves the incorporation of deuterium atoms into the pindolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. This process typically requires a catalyst like palladium on carbon and is conducted under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Pindolol-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

    Propranolol: Another non-selective beta-adrenergic receptor antagonist used for similar indications.

    Atenolol: A selective beta-1 adrenergic receptor antagonist with a different selectivity profile.

    Metoprolol: Another selective beta-1 adrenergic receptor antagonist with similar therapeutic uses.

Uniqueness: Pindolol-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research. The deuterium labeling allows for detailed studies of pharmacokinetics and metabolic pathways, providing insights that are not possible with non-deuterated compounds.

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(1H-indol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/i1D3,2D3,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQKKSLKJUAGIC-SVMCCORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676113
Record name 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185031-19-9
Record name 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A gelled pindolol HCl/permeation enhancer reservoir ointment is prepared by mixing adequate quantities of a 1/1 volume ratio of isopropyl alcohol/methyl laurate with pindolol HCl and Klucel® gelling agent (FMC) to provide a 50 mg/ml pindolol suspension containing 5% by weight Klucel® gelling agent.
Name
isopropyl alcohol methyl laurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A pindolol-enhancer gel formulation is prepared by mixing adequate quantities of pindolol HCl and Klucel HF® with a mixture consisting of 50%/39%/10%/1% (volume percent) ethanol/water/glycerine/glycerol monooleate to provide a gel with a final pindolol concentration of 65 mg/cc and Klucel level of 1.5% (wt/wt).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.